Mal-PEG2-Val-Cit-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG2-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). This compound is designed to enhance the solubility and stability of the conjugates, allowing for targeted delivery of therapeutic agents to specific cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the maleimide-PEG2-Val-Cit-PAB intermediate. The maleimide group is reactive toward thiol groups between pH 6.5 to 7.5, while the Val-Cit component is specifically cleaved by cathepsin B, an enzyme present in lysosomes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified and characterized to ensure high purity and consistency for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG2-Val-Cit-PAB-OH undergoes several types of reactions, including:
Cleavage by Cathepsin B: The Val-Cit component is specifically cleaved by cathepsin B, releasing the payload in the lysosome.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups, forming stable thioether bonds.
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit component.
Thiol-containing molecules: React with the maleimide group under mild acidic to neutral pH conditions.
Major Products Formed
Applications De Recherche Scientifique
Mal-PEG2-Val-Cit-PAB-OH has a wide range of applications in scientific research, including:
Antibody-Drug Conjugates (ADCs): Used as a linker to attach therapeutic agents to antibodies, allowing for targeted delivery to specific cells
PROTACs: Used as a linker in the synthesis of PROTACs, which target specific proteins for degradation
Biological Research: Used in studies involving targeted drug delivery and protein degradation mechanisms
Mécanisme D'action
Mal-PEG2-Val-Cit-PAB-OH exerts its effects through the following mechanisms:
Cleavage by Cathepsin B: The Val-Cit component is cleaved by cathepsin B, releasing the therapeutic payload within the lysosome.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on target proteins or antibodies, forming stable thioether bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-Val-Cit-PAB-OH: Similar structure with a longer PEG chain, providing increased solubility.
Mal-amido-PEG2-Val-Cit-PAB-PNP: Contains a p-nitrophenyl (PNP) group, which can be substituted by nucleophiles.
Uniqueness
Mal-PEG2-Val-Cit-PAB-OH is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds with thiol groups. This makes it highly effective in targeted drug delivery and protein degradation applications .
Propriétés
Formule moléculaire |
C29H42N6O9 |
---|---|
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
5-(carbamoylamino)-2-[N-[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |
InChI |
InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42) |
Clé InChI |
FUIUTNYVVFCDIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.